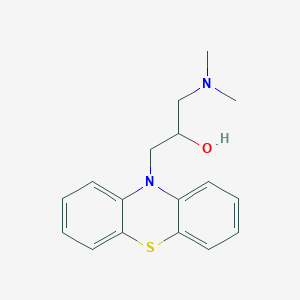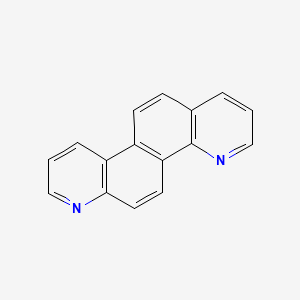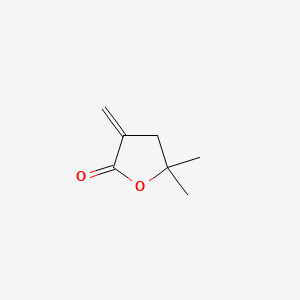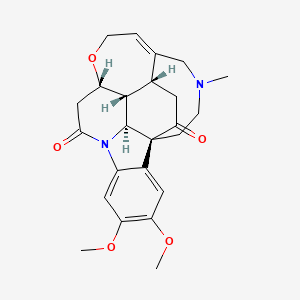
Cannogenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cannogenin is a 3beta-hydroxy steroid, a 14beta-hydroxy steroid, a 19-oxo steroid and a steroid aldehyde. It derives from a hydride of a 5beta-cardanolide.
Applications De Recherche Scientifique
Glycosides of Cannogenin
Cannogenin, a component of the cardenolide glycosides, has been identified in studies involving various plant species. For instance, research on Thevetia neriifolia, a plant species, revealed the isolation of C-nor-D-homo-homologues of cannogenin and uzarigenin glycosides. These compounds were extracted from the frozen fresh leaves of Thevetia neriifolia, alongside known cardenolide glycosides. This study indicates the potential of cannogenin in the realm of natural product chemistry and its association with glycosides in plants (Abe, Yamauchi, Yahara, & Nohara, 1994).
Comparative Metagenomics
While not directly focusing on cannogenin, research in the field of comparative metagenomics offers insights into understanding the diversity and function of microbial communities in various environments, including soil and the digestive system of animals. This approach could indirectly inform the study of cannogenin by providing methodologies for analyzing the genetic potential of microbial samples that may interact with or process compounds like cannogenin (Huson, Richter, Mitra, Auch, & Schuster, 2009).
Nutrigenetics and Genetic Information in Agriculture
In the broader context of genetics and agriculture, research has been conducted on the use of genetic information for guiding dietary choices and agricultural practices. This field, known as nutrigenetics, examines the effects of genotype on responses to nutrients. Understanding the genetic interactions with compounds like cannogenin could be a part of this research, highlighting the importance of genetics in determining the efficacy and interaction of dietary components (Grimaldi et al., 2017).
Cardiovascular and Metabolic Research
Studies in the area of cardiovascular and metabolic disorders, such as diabetes and cardiovascular autonomic neuropathies, provide insights into the physiological and pathological processes that could be influenced by compounds like cannogenin. Understanding the role of such compounds in the context of these diseases can be crucial for developing targeted therapies or preventive measures (Kuehl & Stevens, 2012).
Propriétés
Formule moléculaire |
C23H32O5 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(3S,5R,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C23H32O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h10,13,15-19,25,27H,2-9,11-12H2,1H3/t15-,16+,17-,18+,19-,21-,22-,23+/m1/s1 |
Clé InChI |
JNTNUSUPTSNMNJ-NNNAONFXSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C=O |
SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CCC(C5)O)C=O |
SMILES canonique |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CCC(C5)O)C=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



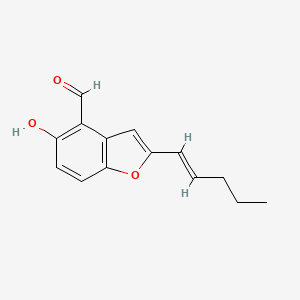
![1-O-[(E)-hexadecen-1-yl]-sn-glycerol](/img/structure/B1252755.png)
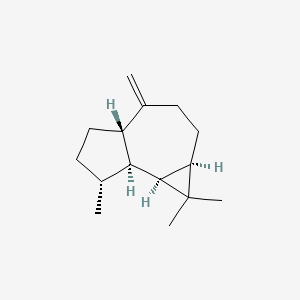
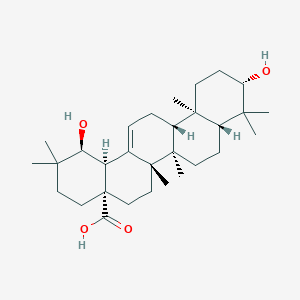

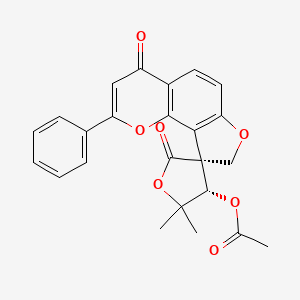
![(1S,2R,4R,5S,7S,11S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B1252764.png)
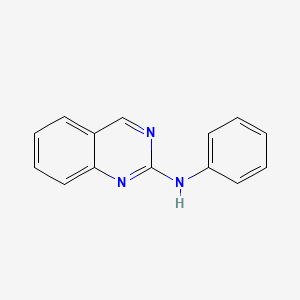

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1252768.png)
